molecular formula C12H18N4OS B4427972 6-butyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

6-butyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B4427972
M. Wt: 266.37 g/mol
InChI Key: ZLAPZRJIFLDZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-butyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has been extensively studied for its potential scientific applications. This compound belongs to the class of triazolopyrimidines, which have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of 6-butyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, studies have suggested that this compound may exert its antitumor and antifungal activities through the inhibition of specific enzymes involved in these processes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound possesses various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of these cells. Additionally, this compound has been shown to inhibit the growth and development of fungi, which can be beneficial for the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-butyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potent antitumor and antifungal activities. This compound can be used to study the mechanisms of action of these activities and to develop new treatments for cancer and fungal infections. However, one of the limitations of using this compound is its potential toxicity, which can be harmful to both researchers and experimental subjects.

Future Directions

There are several future directions for the study of 6-butyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to further elucidate the mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound, which can provide information on its safety and efficacy in humans. Additionally, future studies can focus on the development of new derivatives of this compound with improved pharmacological properties.

Scientific Research Applications

6-butyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential scientific applications. It has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to possess antifungal activity, with studies demonstrating its ability to inhibit the growth of various fungi.

properties

IUPAC Name

6-butyl-2-ethylsulfanyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS/c1-4-6-7-9-8(3)13-11-14-12(18-5-2)15-16(11)10(9)17/h4-7H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAPZRJIFLDZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C2N=C(NN2C1=O)SCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-butyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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6-butyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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6-butyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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6-butyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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6-butyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
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6-butyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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